Connectivity-Driven Pharmacophore Differentiation: Ether Linker at Piperidine 3‑Position versus Amide Linker at Piperidine 4‑Position
The title compound employs an ether linkage (‑O‑) connecting the pyrazine‑2‑carbonitrile to the piperidine 3‑position, whereas the closest catalogued analog N‑{[1‑(3‑cyanopyrazin‑2‑yl)piperidin‑4‑yl]methyl}‑4‑oxo‑4H‑chromene‑2‑carboxamide (CAS 1797286‑07‑7) utilises an amide linker at the piperidine 4‑position [1]. This difference eliminates one hydrogen‑bond donor (NH of the amide) and reduces the rotatable bond count, yielding a fundamentally distinct pharmacophore geometry that cannot be assumed equipotent without experimental confirmation.
| Evidence Dimension | Hydrogen‑bond donor count and rotatable bond number (structural connectivity) |
|---|---|
| Target Compound Data | Hydrogen‑bond donors: 0 (ether linker); Rotatable bonds: 4 |
| Comparator Or Baseline | CAS 1797286‑07‑7: Hydrogen‑bond donors: 1 (amide NH); Rotatable bonds: 5 |
| Quantified Difference | ΔHBD = −1; ΔRotatable bonds = −1 |
| Conditions | Deduced from chemical structure; no experimental conformational analysis published for either compound. |
Why This Matters
A reduction in hydrogen‑bond donor count and rotatable bonds often correlates with improved passive membrane permeability and potential central nervous system penetration, which would be critical if the intended target resides in the CNS compartment.
- [1] N-{[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-oxo-4H-chromene-2-carboxamide (CAS 1797286-07-7). Product page with structural characterisation, Kuujia.com. Accessed April 2026. View Source
